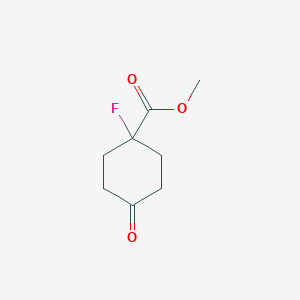

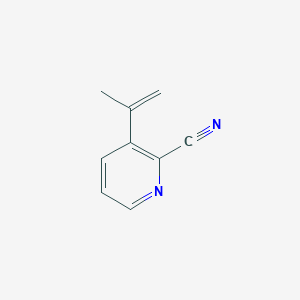

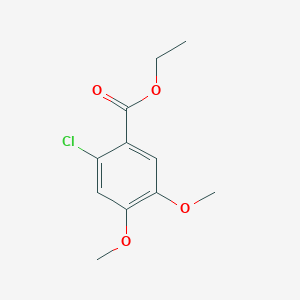

3-(Prop-1-en-2-yl)picolinonitrile, 97% (stabilized with TBC)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Prop-1-en-2-yl)picolinonitrile, 97% (stabilized with TBC) is a synthetic compound used in a variety of scientific research applications. It is a colorless liquid that is slightly soluble in water and is commonly used as a reagent in organic synthesis. This compound is highly stable and has a wide range of uses in the laboratory, making it an ideal choice for many scientific experiments.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Approaches : 3-Hydroxy-4-substituted picolinonitriles, including derivatives of 3-(Prop-1-en-2-yl)picolinonitrile, can be synthesized via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions (Fukuhara et al., 2018).

Reactions and Derivatives : Propynal hydrazones, related to 3-(Prop-1-en-2-yl)picolinonitrile, can be converted to 3-aminoacrylonitriles in the presence of copper catalysts. This involves C-N bond formation and β-elimination, indicating the compound's reactivity and potential for forming derivatives (Nakamura et al., 2010).

Metal-Organic Frameworks (MOFs) : Compounds like 1,3-Bis(5′-methyl-2,2′-bipyrid-5-yl)propane, which can be synthesized from 3-picoline, a structurally similar compound to 3-(Prop-1-en-2-yl)picolinonitrile, are used in the formation of MOFs. These frameworks have applications in catalysis and gas storage (Albrecht & Riether, 1996).

Organic Synthesis : Oxidative ammonolysis of 2-picoline, a related compound, results in picolinonitrile, indicating potential routes for the synthesis of 3-(Prop-1-en-2-yl)picolinonitrile (Afanas'eva et al., 1969).

Coordination Compounds : Synthesis of novel nickel(II) complexes, involving similar compounds, suggests potential for 3-(Prop-1-en-2-yl)picolinonitrile to form coordination compounds useful in materials science (Lei et al., 2013).

Chemical Reactions and Mechanisms : Investigations into the ammoxidation of 3-picoline provide insights into the reaction mechanisms potentially relevant to 3-(Prop-1-en-2-yl)picolinonitrile, contributing to our understanding of its chemical behavior (Andersson, 1986).

Applications in Pharmaceutical and Material Science

Antimicrobial Activities : Derivatives of acrylonitrile and propanenitrile, structurally related to 3-(Prop-1-en-2-yl)picolinonitrile, exhibit antimicrobial properties, hinting at potential pharmaceutical applications (Makawana et al., 2011).

Electroluminescent Properties : Derivatives of dihydroacridine linked with picolinonitrile have been studied for their electroluminescent properties, suggesting potential use in organic light-emitting diodes (OLEDs) (Liu et al., 2018).

Organic Synthesis for Drug Development : Compounds like 2-picolinium bromide are used to synthesize heterocycles, with promising biological activity, indicating potential drug development pathways involving 3-(Prop-1-en-2-yl)picolinonitrile (Darwish, 2008).

Mécanisme D'action

Target of Action

The primary target of 3-(Prop-1-en-2-yl)picolinonitrile is tubulin . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton and play a crucial role in cell division .

Mode of Action

This compound interacts with tubulin at the colchicine-binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules .

Biochemical Pathways

The disruption of microtubule formation affects the mitotic spindle, a structure required for chromosome segregation during cell division . This leads to cell cycle arrest in the G2/M phase and ultimately results in cellular apoptosis .

Pharmacokinetics

These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability .

Result of Action

The compound has demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells . It has been shown to cause a significant reduction in tubulin polymerization, leading to cell cycle arrest and cellular apoptosis .

Action Environment

The compound is stable in an inert atmosphere at 2-8°C . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability .

Propriétés

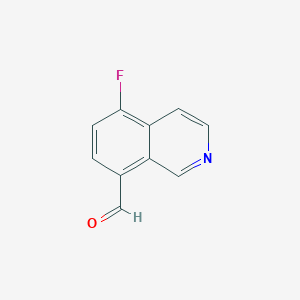

IUPAC Name |

3-prop-1-en-2-ylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFFSNKEUFVTAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(N=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357842.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6357847.png)

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)

![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)